N(6)-Methyllysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

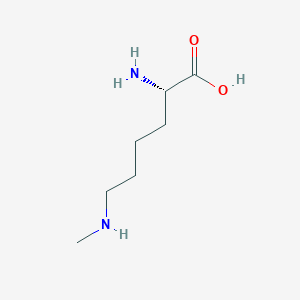

N(6)-Methyllysine is a post-translational modification of lysine residues that plays a crucial role in regulating gene expression and chromatin structure. This modification involves the addition of a methyl group to the nitrogen atom of the lysine side chain, which is catalyzed by lysine methyltransferases (KMTs). N(6)-Methyllysine has been found in a wide range of proteins, including histones, transcription factors, and signaling molecules, and is involved in a variety of cellular processes, such as DNA replication, repair, and transcription.

Applications De Recherche Scientifique

Epigenetic Implications

- Methyllysine Reader Proteins : N(6)-Methyllysine plays a significant role in epigenetics. Methyllysine reader proteins, which recognize and interpret methylated lysine residues, are crucial in many cellular processes. These include development, cell cycle regulation, stress responses, oncogenesis, and other disease pathways. Recent research suggests that chemical inhibitors targeting these reader proteins may be potential drug candidates (Milosevich & Hof, 2016).

Genomic Studies

- N(6)-Methyldeoxyadenosine in Genome : N(6)-methyldeoxyadenosine, a variant of N(6)-Methyllysine, has been found in significant proportions in the Chlamydomonas genome, particularly around transcription start sites. This suggests a regulatory role in gene expression in eukaryotic organisms (Fu et al., 2015).

Protein Analysis and Modifications

Synthetic Receptors for Methyllysine : Synthetic receptors have been developed to recognize and bind methylated lysines, a prominent class of post-translational modifications (PTMs). These artificial antibodies are useful in biochemical assays, tracking signaling pathways, and potentially in diagnostics and therapy (Gruber, 2018).

Chromatographic Analysis : High-performance liquid chromatographic methods have been improved for determining N(6)-Methyllysine in biological samples. These techniques are crucial for studying the role of methylated amino acids in biological systems (Minkler et al., 1986).

Histone Methyllysine Analogue Engagement : Studies on methyllysine analogues (MLAs) used as proxies for histone methyllysine have shown that MLAs may exhibit distinct binding affinities compared to native methyllysine, impacting interpretations in nucleosome studies (Chen et al., 2017).

Molecular and Cellular Biology

Protein Lysine Methylation : N(6)-Methyllysine's role in protein lysine methylation, a key posttranslational modification, is significant in regulating protein functions and gene expression. The balanced activities of protein lysine methyltransferases and demethylases are vital for cellular processes, and their dysregulation is linked to diseases (Luo, 2018).

Lysine Methylation Beyond Histones : The methylation of lysine residues is not limited to histones but also occurs in non-histone proteins, playing a critical role in cellular processes (Biggar et al., 2017).

Therapeutic Potential and Challenges

- Targeting Histone Lysine Demethylases : N(6)-Methyllysine's potential in modulating histone methylation status presents therapeutic possibilities for treating diseases like cancer. The development of inhibitors targeting lysine demethylases is a growing field of research (Thinnes et al., 2014).

Propriétés

Numéro CAS |

1188-07-4 |

|---|---|

Nom du produit |

N(6)-Methyllysine |

Formule moléculaire |

C7H16N2O2 |

Poids moléculaire |

160.21 g/mol |

Nom IUPAC |

(2S)-2-amino-6-(methylamino)hexanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |

Clé InChI |

PQNASZJZHFPQLE-LURJTMIESA-N |

SMILES isomérique |

CNCCCC[C@@H](C(=O)O)N |

SMILES |

CNCCCCC(C(=O)O)N |

SMILES canonique |

CNCCCCC(C(=O)O)N |

Autres numéros CAS |

1188-07-4 |

Description physique |

Solid |

Synonymes |

epsilon-N-methyllysine epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer epsilon-N-methyllysine, (DL-Lys)-isomer N(6)-methyllysine N(epsilon)-monomethyl-lysine N-epsilon-methyllysine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

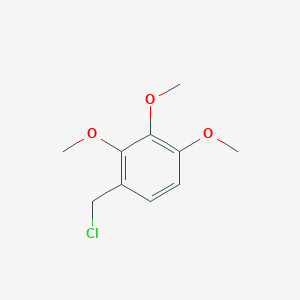

![methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate](/img/structure/B74091.png)